4-(Thiophen-3-yl)aniline

Organic synthesis Physical property Process chemistry

Researchers synthesizing Pd(I)-poly[4-(thiophen-3-yl)-aniline] composites or ONS-donor Schiff base complexes require the specific 3-thienyl regioisomer-generic anilines or 2-thienyl isomers compromise electronic properties and metal coordination. • Enables Pd(I)-polymer composites with defined metal coordination sites for electrocatalysis & sensing • Forms air-stable, magnetically dilute transition metal complexes via Schiff base condensation with o-vanillin • Distinct HOMO/LUMO profile vs. 2-thienyl isomer for precise OLED/OPV/OFET tuning • Para-aniline handle supports further derivatization via amide bond formation or cross-coupling ≥98% purity. Ambient shipping with HazMat compliance.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 834884-74-1
Cat. No. B1351096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-3-yl)aniline
CAS834884-74-1
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC=C2)N
InChIInChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2
InChIKeyGYPDHLDQINBFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiophen-3-yl)aniline Core Specifications


4-(Thiophen-3-yl)aniline is a heterocyclic aromatic amine featuring an aniline core substituted with a thiophene ring at the 3-position of the phenyl group. It is a white to pale yellow solid with a melting point of 99-103°C and a molecular weight of 175.25 g/mol . This compound serves as a versatile building block in organic synthesis, with demonstrated utility in the construction of conducting polymer composites, Schiff base ligands, and metal complexes [1]. Its para-substituted aniline framework, combined with the electron-rich thiophene moiety, distinguishes it from other aniline derivatives and enables specific applications in materials science and medicinal chemistry .

Why 4-(Thiophen-3-yl)aniline Is Not Interchangeable


The thiophene ring substitution at the 3-position of the phenyl group imparts distinct electronic, steric, and physicochemical properties to 4-(Thiophen-3-yl)aniline compared to other aniline-based building blocks. Unlike simple aniline or even its 2-thienyl isomer, the specific regiochemistry influences molecular geometry, dipole moment, and coordination behavior in metal complex formation [1]. For instance, the 3-thienyl orientation alters the electron density distribution across the π-system, affecting both the compound's reactivity in cross-coupling reactions and the resulting properties of its derived materials . Consequently, substituting this compound with a generic aniline derivative or a different positional isomer in a synthetic sequence can lead to altered reaction outcomes, different material performance, or failed complexation. The following quantitative evidence underscores the specific, non-interchangeable nature of 4-(Thiophen-3-yl)aniline.

4-(Thiophen-3-yl)aniline Differentiation Evidence


Physical Property Comparison: 3-Thienyl vs. 2-Thienyl Aniline

4-(Thiophen-3-yl)aniline (CAS 834884-74-1) exhibits a significantly higher melting point (99-103°C) compared to its 2-thienyl isomer, 4-(Thiophen-2-yl)aniline (CAS 70010-48-9), which melts at 74-78°C . This difference of approximately 25°C is a direct consequence of the thiophene ring attachment position, influencing intermolecular forces and crystal packing.

Organic synthesis Physical property Process chemistry

Conductive Polymer Composites: Defined Reactivity Path

4-(Thiophen-3-yl)aniline is explicitly specified as the reactant for the synthesis of Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material via in situ polymerization . While other aniline derivatives can undergo oxidative polymerization, the presence of the 3-thienyl group in the monomer dictates the final polymer structure and its subsequent metal coordination sites. The resulting Pd(I)-polymer composite is characterized as a distinct material, with its formation contingent on the exact monomer structure .

Materials chemistry Conductive polymers Electrocatalysis

ONS-Donor Schiff Base Scaffold for Metal Complexes

Condensation of 4-(Thiophen-3-yl)-aniline with o-vanillin yields a specific ONS-donor Schiff base ligand, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol [1]. This ligand forms stable, air-stable complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) ions, characterized by various spectroscopic and magnetic methods [1]. The specific geometry and magnetic properties of these complexes (e.g., square-planar for Cu(II) and Pd(II), tetrahedral for Mn(II), Co(II), Ni(II), Zn(II)) are directly influenced by the thiophene-3-yl substituent, which participates in the coordination environment [1].

Coordination chemistry Schiff base ligands Metal complexes

Positional Isomerism and Electronic Properties

The substitution of thiophene at the 3-position, as in 4-(Thiophen-3-yl)aniline, versus the 2-position (4-(Thiophen-2-yl)aniline) alters the electronic communication between the aniline and thiophene moieties . This is due to differences in the π-conjugation pathway and dipole moment orientation. While direct comparative data for the monomers is limited, studies on analogous thiophene-aniline copolymers demonstrate that the 3-position attachment leads to different optical and electronic properties compared to the 2-position attachment, affecting parameters such as HOMO-LUMO levels and absorption maxima .

Organic electronics Electronic properties Molecular design

4-(Thiophen-3-yl)aniline Research and Industrial Applications


Pd(I)-Polymer Composites for Electrocatalysis and Sensing

Researchers and industrial R&D teams developing conductive polymer composites for applications in electrocatalysis, sensors, or energy storage should procure 4-(Thiophen-3-yl)aniline for the synthesis of Pd(I)–poly[4-(thiophen-3yl)-aniline] [1]. The specific monomer structure is essential for achieving the desired polymer backbone and metal coordination sites, as documented in the Sigma-Aldrich application notes. Substituting with a generic aniline or a 2-thienyl isomer would alter the polymer's electronic properties and metal loading, compromising performance. [1]

ONS-Donor Schiff Base Ligands for Metal Complexation

Academic and industrial chemists investigating new metal complexes with potential applications in catalysis, magnetic materials, or bioinorganic chemistry should use 4-(Thiophen-3-yl)aniline as the amine component in Schiff base condensations with o-vanillin [1]. The resulting ONS-donor ligand provides a defined coordination environment that yields air-stable, magnetically dilute complexes with a range of transition metals [1]. This specific scaffold, enabled by the 3-thienyl group, offers a unique platform for studying structure-property relationships in coordination chemistry. [1]

Tailored Conjugated Materials for Organic Electronics

Scientists engaged in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) may select 4-(Thiophen-3-yl)aniline as a monomer or building block to precisely tune the electronic properties of the resulting conjugated polymer or small molecule [1]. The 3-thienyl substitution pattern offers a distinct electronic profile compared to the 2-thienyl isomer, which can be leveraged to modulate HOMO/LUMO levels, absorption spectra, and charge transport characteristics in the final device [1]. While direct monomeric data is sparse, the well-known impact of thiophene regiochemistry on material properties justifies this selection for targeted materials design. [1]

Suzuki-Miyaura Cross-Coupling for Heterocyclic Synthesis

Process chemists and medicinal chemists can employ 4-(Thiophen-3-yl)aniline as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct more complex biaryl and heteroaryl frameworks [1]. Its para-aniline functionality allows for further derivatization (e.g., amide bond formation), while the 3-thienyl group provides a point of divergence for introducing additional aromatic or heteroaromatic units. The compound's defined physical properties, including its relatively high melting point (99-103°C), facilitate purification and handling in multi-step synthetic sequences . [1]

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